molecular formula C16H23FN2O2 B5195333 1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide

1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B5195333
M. Wt: 294.36 g/mol
InChI Key: BWQNPLKRZNPZLL-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a synthetic organic compound It features a piperidine ring substituted with a 4-fluorobenzyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the piperidine ring with 4-fluorobenzyl chloride under basic conditions.

    Attachment of the 2-Methoxyethyl Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include receptors or enzymes involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
  • 1-(4-bromobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
  • 1-(4-methylbenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide

Uniqueness

1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. The fluorine substitution can also enhance the compound’s metabolic stability and bioavailability compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-21-11-8-18-16(20)14-6-9-19(10-7-14)12-13-2-4-15(17)5-3-13/h2-5,14H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNPLKRZNPZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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